2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
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Overview
Description
2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a synthetic compound known for its potential applications in various scientific fields. It is structurally characterized by the presence of dichloro, ethoxyphenyl, and benzoxazolyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves several steps. One common method includes the reaction of 2,4-dichlorophenol with 2-(4-ethoxyphenyl)-1,3-benzoxazole under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.
Scientific Research Applications
2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as a synthetic elicitor, triggering immune responses in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the development of environmentally-safe pesticide alternatives.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. In plants, it activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI). This results in the production of reactive oxygen intermediates (ROIs) and other defense signals, which help protect the plant from microbial diseases .
Comparison with Similar Compounds
2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is unique due to its specific structural features. Similar compounds include:
2,4-DICHLORO-6-{(E)-[(3-METHOXYPHENYL)IMINO]METHYL}PHENOL: Known for its strong immunity-triggering properties in plants.
2,4-DICHLORO-6-{(E)-[(2-HYDROXY-4-NITROPHENYL)IMINO]METHYL}PHENOL: Another synthetic elicitor with distinct chemical properties.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C22H16Cl2N2O3 |
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Molecular Weight |
427.3g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-2-28-17-6-3-13(4-7-17)22-26-19-11-16(5-8-20(19)29-22)25-12-14-9-15(23)10-18(24)21(14)27/h3-12,27H,2H2,1H3 |
InChI Key |
SCPWHNVFIRWVJK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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